molecular formula C18H24N4OS B2465740 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-09-2

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

Cat. No. B2465740
M. Wt: 344.48
InChI Key: GASUZZGMDXMSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of a new oxazolopyridonyl derivative of phenylpiperazine was obtained in the reaction of 6-2-pyridone, 1-bromo-(2,3-epoxypropyl)-4-phenylpiperazine, and pyridine in anhydrous ethanol .


Molecular Structure Analysis

The molecular formula of “4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine” is C18H24N4OS, and its molecular weight is 344.47 . The structure of this compound would include a morpholine ring, a thiazole ring, and a phenylpiperazino group.


Chemical Reactions Analysis

The chemical stability of drugs determines their quality, safety, efficacy, and storage conditions. Active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .

Scientific Research Applications

Domino-Reaction Synthesis

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is synthesized through a domino-reaction, involving morpholine-1-carbothioic acid and phenacyl bromides. This method produces N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, a significant outcome for creating structurally diverse compounds (Fathalla et al., 2002).

QSAR-Analysis and Antioxidant Potential

A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives showed correlations between molecular structure and antioxidant activity. This study offers a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

Inhibition of Phosphoinositide 3-Kinase

Derivatives of 4-(1,3-thiazol-2-yl)morpholine, including the specific compound , have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their utility in tumor growth inhibition models (Alexander et al., 2008).

Antimicrobial Activities

The compound and its derivatives exhibit significant antimicrobial properties. Research demonstrates their effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Yeromina et al., 2019).

properties

IUPAC Name

4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUZZGMDXMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

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